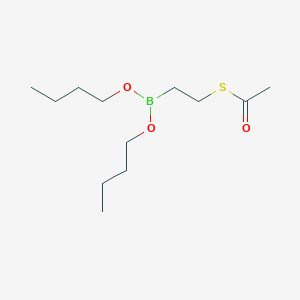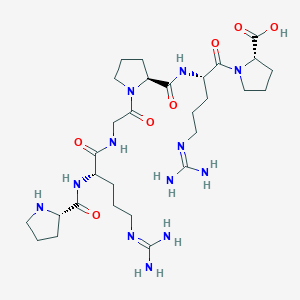![molecular formula C11H11FN2 B14200812 6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene CAS No. 920338-72-3](/img/structure/B14200812.png)
6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Fluorophenyl)-4,5-diazaspiro[24]hept-4-ene is a spiro compound characterized by a unique structural motif where a cyclopropane ring is fused to a diazaspiro heptene system The presence of a fluorophenyl group adds to its chemical diversity and potential reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound through a Corey–Chaykovsky reaction . Another approach involves the cycloaddition of olefins with carbenes, followed by C–H insertion .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as electrocatalytic multicomponent assembling. This method involves the electrolysis of arylaldehydes, malononitrile, and pyrazolin-5-ones in alcohols in the presence of sodium bromide as a mediator, resulting in the formation of substituted spirocyclopropyl pyrazolones .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific pathways. The spiro structure contributes to its stability and reactivity, allowing it to participate in various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Fluorophenyl)-6-(4-methanesulfonylphenyl)spiro[2.4]hept-4-ene: This compound shares a similar spiro structure but has different substituents, leading to distinct chemical properties.
Spiro[2.4]hepta-4,6-dienes: These compounds have a similar spiro framework but differ in the nature of the attached groups and their reactivity.
Uniqueness
6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene is unique due to its combination of a fluorophenyl group and a diazaspiro heptene system. This combination imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
920338-72-3 |
|---|---|
Fórmula molecular |
C11H11FN2 |
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
6-(4-fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene |
InChI |
InChI=1S/C11H11FN2/c12-9-3-1-8(2-4-9)10-7-11(5-6-11)14-13-10/h1-4,10H,5-7H2 |
Clave InChI |
RYVKJLUWTIARBV-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC(N=N2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-](/img/structure/B14200763.png)

![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)
![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)



![2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14200826.png)
![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)
